Diethyl malonyldicarbamate

Übersicht

Beschreibung

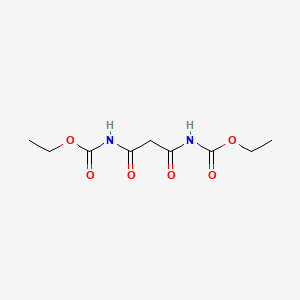

Diethyl malonyldicarbamate is a chemical compound with the molecular formula C9H14N2O6 . It is used in scientific research for its diverse applications.

Synthesis Analysis

The synthesis of Diethyl malonyldicarbamate involves the reaction of 5-Amino-2-methyl-benzoic acid hydrochloride salt with acetic acid, concentrated HCI, sodium nitrite, sodium acetate, and (3-ETHOXYCARBONYLAMINO-3-OXO-PROPIONYL)-CARBAMIC acid ethyl ester . The reaction is stirred at room temperature and then refluxed for several hours .Molecular Structure Analysis

The molecular weight of Diethyl malonyldicarbamate is 246.22 Da . Its InChI Code is 1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) .Physical And Chemical Properties Analysis

Diethyl malonyldicarbamate has a density of 1.3±0.1 g/cm3 . It has 8 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is -0.34, and it has a polar surface area of 111 Å2 . Its molar refractivity is 54.5±0.3 cm3, and it has a molar volume of 195.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitor

Dithiocarbamates have been used as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in various biological and medical applications.

Treatment of Diseases

Dithiocarbamates have been used in the treatment of HIV and other diseases . They can interfere with the replication of the virus, thereby helping to control the disease.

Anticancer Agents

Dithiocarbamates have been used as anticancer agents . They can interfere with the growth of cancer cells and induce apoptosis, or programmed cell death.

Antimicrobial Agents

Dithiocarbamates have been used as antimicrobial agents . They can inhibit the growth of bacteria, fungi, and other microorganisms.

Medical Imaging

Dithiocarbamates have been used in medical imaging . They can form complexes with certain metals, which can be detected using various imaging techniques.

Anti-inflammatory Agents

Dithiocarbamates have been used as anti-inflammatory agents . They can reduce inflammation in the body, which can be beneficial in the treatment of various inflammatory diseases.

Safety and Hazards

When handling Diethyl malonyldicarbamate, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOPJTBOMCSYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198021 | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl malonyldicarbamate | |

CAS RN |

49754-15-6 | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049754156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.